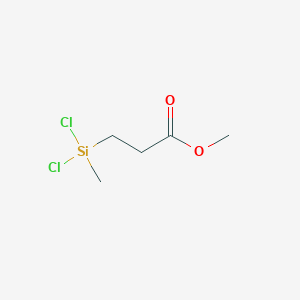

2-(Carbométhoxy)éthylméthyldichlorosilane

Vue d'ensemble

Description

2-(Carbomethoxy)ethylmethyldichlorosilane is a useful research compound. Its molecular formula is C5H10Cl2O2Si and its molecular weight is 201.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Carbomethoxy)ethylmethyldichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carbomethoxy)ethylmethyldichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chromatographie liquide haute performance (CLHP) Enantioséparations

Les organosilanes avec des groupes acide carboxylique terminaux, tels que le 2-(carbométhoxy)éthylméthyldichlorosilane, ont été utilisés pour immobiliser des sélecteurs chiraux comme la vancomycine sur des supports solides en CLHP. Cette application est cruciale pour la séparation des énantiomères dans la recherche pharmaceutique et biologique .

Immobilisation d'antibiotiques macrocycliques

Le composé a été utilisé pour immobiliser des antibiotiques macrocycliques sur des supports solides par le biais de liaisons amides stables. Ceci est particulièrement utile pour créer des phases stationnaires chirales pour la séparation énantiosélective des composés dans diverses techniques chromatographiques .

Mécanisme D'action

Target of Action

2-(Carbomethoxy)ethylmethyldichlorosilane is a type of organochlorosilane . It is primarily used as a chemical intermediate Similar compounds are known to be silylating agents, suggesting that this compound may also act as a silylating agent.

Mode of Action

As a silylating agent, 2-(Carbomethoxy)ethylmethyldichlorosilane likely interacts with specific functional groups in other molecules. For instance, related silane compounds are known to react with carboxyl, phenolic, and secondary hydroxyl groups to form silyl derivatives.

Biochemical Pathways

These modifications could potentially alter the function or activity of the targeted molecules.

Pharmacokinetics

The compound’s physical properties, such as its liquid state , could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Carbomethoxy)ethylmethyldichlorosilane. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment, and stored in a cool place . Additionally, the compound may react with water and moisture in the air to form hydrogen chloride .

Analyse Biochimique

Cellular Effects

The effects of 2-(Carbomethoxy)ethylmethyldichlorosilane on various types of cells and cellular processes are not extensively studied. As a chemical intermediate, it may influence cell function by modifying cellular components through silylation reactions These modifications can impact cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Carbomethoxy)ethylmethyldichlorosilane over time in laboratory settings are crucial for its application in biochemical research. The compound has a boiling point of 363.5°C and a density of 1.354 g/cm³

Dosage Effects in Animal Models

The effects of 2-(Carbomethoxy)ethylmethyldichlorosilane at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is essential to determine the threshold effects and potential toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 2-(Carbomethoxy)ethylmethyldichlorosilane are not well-characterized. It is likely to undergo phase I and phase II metabolic reactions, similar to other xenobiotics These reactions may involve oxidation, reduction, hydrolysis, and conjugation with molecules such as glucuronic acid or glutathione

Transport and Distribution

The transport and distribution of 2-(Carbomethoxy)ethylmethyldichlorosilane within cells and tissues are not well-documented. It is likely to interact with transporters or binding proteins that facilitate its movement across cellular membranes . Understanding the transport and distribution mechanisms of this compound is essential for its application in biochemical research.

Propriétés

IUPAC Name |

methyl 3-[dichloro(methyl)silyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNCHYFFPUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939457 | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-34-3 | |

| Record name | Methyl 3-(dichloromethylsilyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)